molecular formula C12H7F3N2O B3345731 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde CAS No. 1102229-83-3

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde

Cat. No. B3345731
CAS RN: 1102229-83-3
M. Wt: 252.19 g/mol
InChI Key: YITKLQZOVQONBA-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a trifluoromethyl group and a carbaldehyde functional group. It has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its biological activity. It has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde in lab experiments is its potential biological activity. It has shown promising results in various scientific research applications, particularly in the field of cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde. One direction could be to investigate its potential applications in other fields, such as drug discovery and materials science. Another direction could be to explore its mechanism of action in more detail, which may provide insights into its biological activity. Additionally, further studies could be conducted to evaluate its potential toxicity and safety in different experimental settings.

Scientific Research Applications

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde has shown potential in various scientific research applications. It has been used as a precursor for the synthesis of other compounds with potential biological activities. One study reported the synthesis of a series of pyrimidine derivatives using 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde as a starting material, and these compounds showed potential anticancer activity.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKLQZOVQONBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of containing 4-(trifluoromethyl)benzimidamide hydrochloride (50 g, 0.22 mol) and 2-dimethylaminomethylene-1,3-bis(dimethylammonio)propane bis(tetrafluoroborate (50 g, 0.27 mol) in ethanol (500 mL) was added sodium methoxide (36 g, 0.67 mol). The mixture was stirred for 1 h at 90° C. then cooled to room temperature. The mixture was extracted with ethyl acetate (200 mL*3). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified via silica gel chromatography to give 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde (25 g) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 10.12 (s, 1H), 9.19 (s, 2H), 8.61 (d, J=8.0 Hz, 2H), 7.72 (d, J=8 Hz, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
2-dimethylaminomethylene-1,3-bis(dimethylammonio)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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